Henry’s Law Constant Comparison Among Trichlorodibenzofuran Isomers and 2,3,7,8-TCDF
Based on QSPR-derived data from the same Govers & Krop (1998) compilation, 1,3,8-Trichlorodibenzofuran exhibits a Henry's Law constant (Hscp) of 4.2 × 10⁻¹ mol m⁻³ Pa⁻¹ at 298.15 K, which is higher than those of the isomeric 1,3,6- (3.3 × 10⁻¹), 1,3,7- (4.1 × 10⁻¹), and 2,4,8-trichlorodibenzofuran (3.2 × 10⁻¹), indicating greater volatility and lower aqueous solubility within the tri-chlorinated homologue group [1]. Compared with 2,3,7,8-TCDF, the most toxicologically significant PCDF, the QSPR-estimated Hscp for 1,3,8-Trichlorodibenzofuran (4.2 × 10⁻¹) is approximately 14% higher than the corresponding QSPR value for TCDF (3.7 × 10⁻¹) [1][2]. These differences are consequential for environmental multimedia modelling and for selecting appropriate purge-and-trap or headspace analytical conditions.
| Evidence Dimension | Henry's Law constant Hscp at 298.15 K (mol m⁻³ Pa⁻¹) |
|---|---|
| Target Compound Data | 4.2 × 10⁻¹ (QSPR, Govers & Krop 1998) |
| Comparator Or Baseline | 1,3,6-Trichlorodibenzofuran: 3.3 × 10⁻¹; 1,3,7-Trichlorodibenzofuran: 4.1 × 10⁻¹; 2,4,8-Trichlorodibenzofuran: 3.2 × 10⁻¹; 2,3,7,8-TCDF: 3.7 × 10⁻¹ (all QSPR, Govers & Krop 1998); TCDF measured: 5.9 × 10⁻¹ (Friesen et al. 1993) |
| Quantified Difference | 1,3,8-TriCDF Hscp is 27% higher than 1,3,6-TriCDF, 2.4% higher than 1,3,7-TriCDF, and 31% higher than 2,4,8-TriCDF. Versus TCDF QSPR, it is 14% higher; versus TCDF measured, it is 29% lower. |
| Conditions | QSPR calculation (SOFA model), 298.15 K; data compiled in Henry's Law Constants Database v5.0.0 (Sander 2023) |
Why This Matters
Users requiring a tri-chlorinated PCDF congener with the highest air-phase preference for headspace analysis or volatilisation studies should select 1,3,8-Trichlorodibenzofuran over its tri-chlorinated isomers.
- [1] Govers, H. A. J. & Krop, H. B. (1998). Partition constants of chlorinated dibenzofurans and dibenzo-p-dioxins. Chemosphere, 37(9–12), 2139–2152. View Source
- [2] Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901–12440. Data accessed via henrys-law.org for CAS 76621-12-0, 51207-31-9, 83704-39-6, 64560-16-3, 54589-71-8. View Source
